molecular formula C10H21O5P B8603618 Dimethyl (4-ethoxy-3,3-dimethyl-2-oxobutyl)phosphonate CAS No. 58687-25-5

Dimethyl (4-ethoxy-3,3-dimethyl-2-oxobutyl)phosphonate

Cat. No. B8603618
CAS RN: 58687-25-5
M. Wt: 252.24 g/mol
InChI Key: CKXKCMGANIESSL-UHFFFAOYSA-N
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Patent
US04775692

Procedure details

To a solution of dimethyl methylphosphonate (7.18 g, 57.5 mmol) in anhydrous THF (100 ml) was added under argon atmosphere a solution of n-butyl lithium in hexane (1.61N, 35.7 ml, 57.5 mmol) at 31 78° C. The reaction mixture was stirred for 30 min. and a solution of ethyl 2,2-dimethyl-4-oxahexanoate (4.00 g, 23.0 mmol) in anhydrous THF (15 ml) was added at -78° C. The resulting mixture was stirred for 30 min., allowed to warm to room temperature and stirred for one hour. The resulting mixture was then neutralized with acetic acid, then water (20 ml) was added, and the mixture was concentrated. Ethyl acetate (120 ml) and water (30 ml) were added to the residue. The organic layer was separated, washed with water (50 ml) and with brine, dried over anhydrous magnesium sulfate, and concentrated. Distillation of the residue (b.p. 106°-110° C./0.4 mmHg) gave dimethyl 3,3-dimethyl- 2-oxo-5-oxaheptylphosphonate (4.19 g, 16.6 mmol, 72.2%) as an oily material. The product was assigned the structure by the following data.
Quantity
7.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
ethyl 2,2-dimethyl-4-oxahexanoate
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4].C([Li])CCC.CCCCCC.[CH3:19][C:20]([CH3:30])([CH2:26][O:27]CC)[C:21]([O:23][CH2:24][CH3:25])=O>C1COCC1.O.C(O)(=O)C>[CH3:19][C:20]([CH3:30])([CH2:21][O:23][CH2:24][CH3:25])[C:26](=[O:27])[CH2:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4]

Inputs

Step One
Name
Quantity
7.18 g
Type
reactant
Smiles
CP(OC)(OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
35.7 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ethyl 2,2-dimethyl-4-oxahexanoate
Quantity
4 g
Type
reactant
Smiles
CC(C(=O)OCC)(COCC)C
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 30 min.
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred for one hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
ADDITION
Type
ADDITION
Details
Ethyl acetate (120 ml) and water (30 ml) were added to the residue
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (50 ml) and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue (b.p. 106°-110° C./0.4 mmHg)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C(CP(OC)(OC)=O)=O)(COCC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 16.6 mmol
AMOUNT: MASS 4.19 g
YIELD: PERCENTYIELD 72.2%
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.